

Vofopitant Dihydrochloride's Efficacy in Modulating Substance P: A Comparative Analysis

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Compound of Interest

Compound Name: Vofopitant Dihydrochloride

Cat. No.: B064654

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A comprehensive guide for researchers and drug development professionals on the validation of **Vofopitant Dihydrochloride**'s antagonistic effect on the Substance P/Neurokinin-1 receptor system. This guide provides a comparative analysis with other prominent NK-1 receptor antagonists, supported by quantitative data and detailed experimental protocols.

Vofopitant Dihydrochloride, a potent and selective non-peptide antagonist of the Neurokinin-1 (NK-1) receptor, has been a subject of significant research in the exploration of therapies targeting the substance P (SP) signaling pathway. Substance P, a neuropeptide of the tachykinin family, is implicated in a multitude of physiological and pathological processes, including emesis, pain, inflammation, and mood disorders. By competitively blocking the binding of substance P to its primary receptor, NK-1, **Vofopitant Dihydrochloride** and other antagonists in its class offer a promising therapeutic avenue for various clinical conditions, most notably chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).^{[1][2][3][4]}

This guide presents a detailed comparison of **Vofopitant Dihydrochloride** with other key NK-1 receptor antagonists, focusing on their binding affinities and functional potencies. Furthermore, it outlines the essential experimental protocols required to validate the antagonistic activity of these compounds on the substance P pathway, providing a practical resource for researchers in the field.

Comparative Analysis of NK-1 Receptor Antagonists

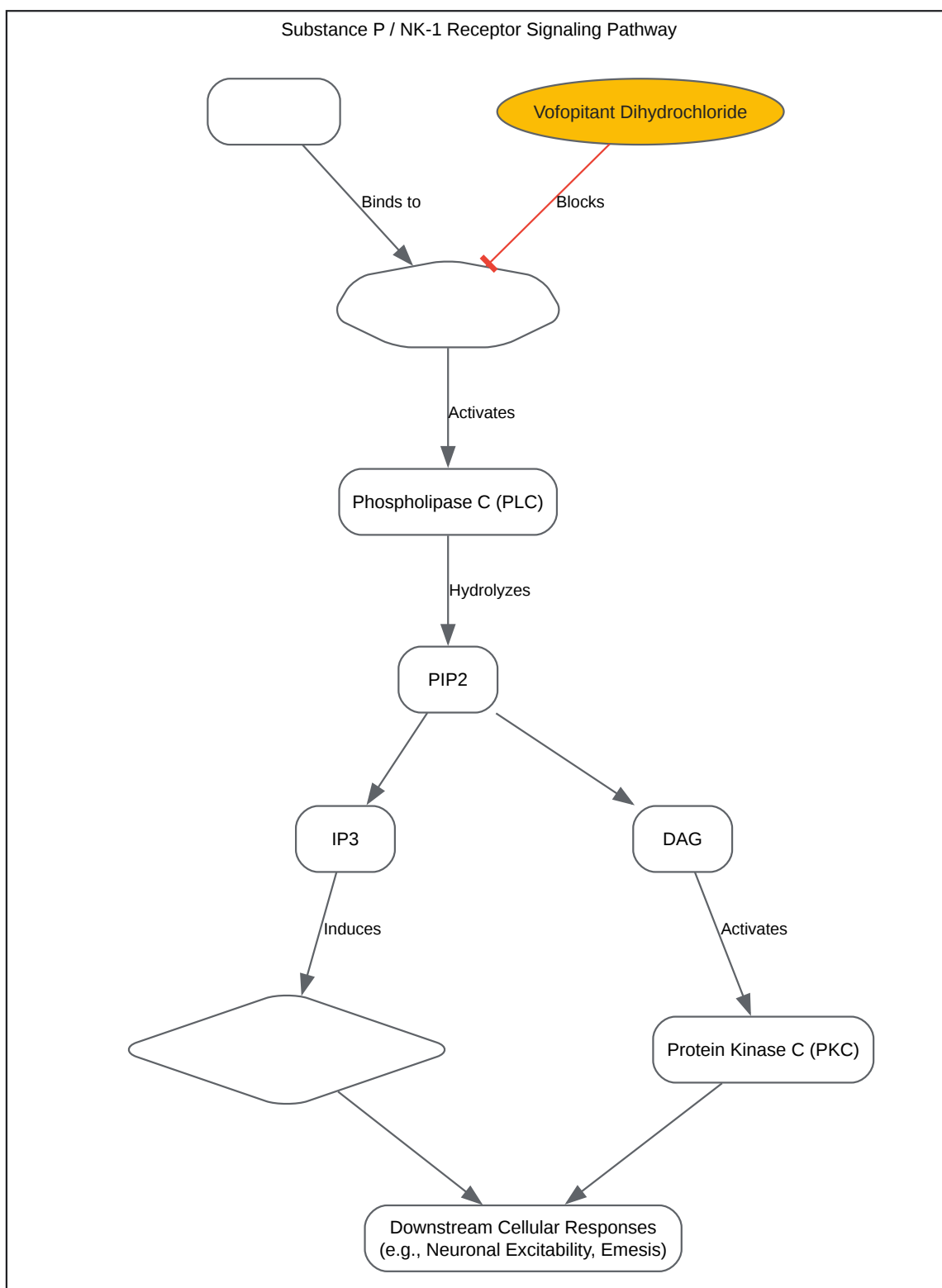
The efficacy of a receptor antagonist is primarily determined by its binding affinity (often expressed as K_i or pK_i) and its functional potency in inhibiting the receptor's activation by its natural ligand (often expressed as IC_{50} or pA_2). The following table summarizes the available quantitative data for **Vofopitant Dihydrochloride** and other selected NK-1 receptor antagonists, providing a clear comparison of their performance.

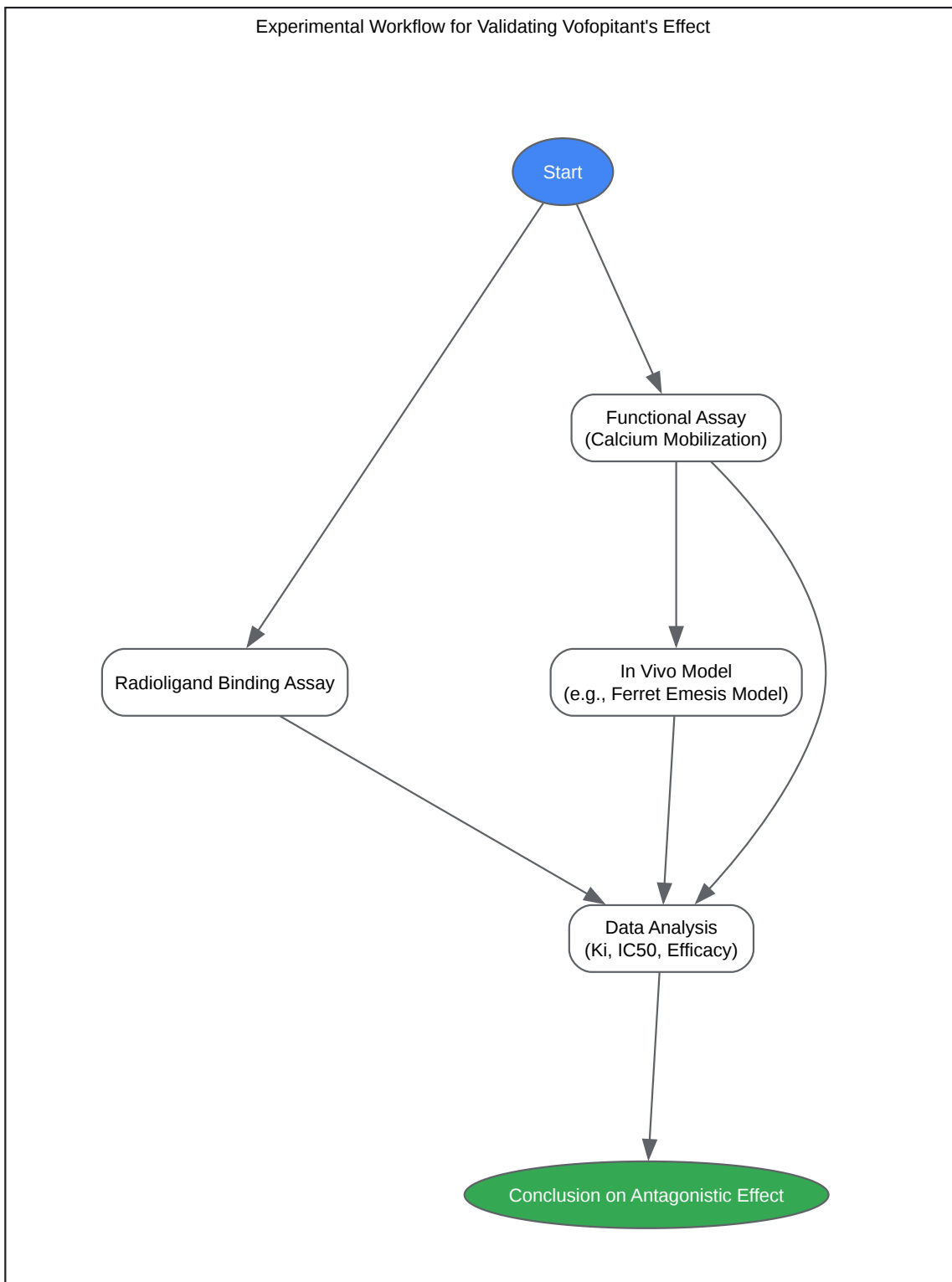
Compound	Target Receptor	Binding Affinity (pK_i)	Binding Affinity (K_i) [nM]	Functional Potency (IC_{50}) [nM]
Vofopitant Dihydrochloride (GR205171)	Human NK-1	10.6[1][5]	0.025	0.1 (inhibition of SP-induced response)
Aprepitant	Human NK-1	9.7	0.1[2][6]	0.5-1.0 (inhibition of SP-induced response)
Netupitant	Human NK-1	9.02	0.96[7]	1.1 (inhibition of SP-induced Ca^{2+} mobilization)[8]
Rolapitant	Human NK-1	9.18	0.66[2][9]	1.5 (inhibition of SP-induced response)
Casopitant	Human NK-1	~9.0	Not readily available	Not readily available

Note: The binding affinity and functional potency values can vary depending on the specific experimental conditions and cell systems used. The data presented here are compiled from various sources for comparative purposes.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the process of its validation, the following diagrams have been created using the DOT language for Graphviz.





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